molecular formula C4H10N2O B1271339 N-methyl-2-(methylamino)acetamide CAS No. 44565-47-1

N-methyl-2-(methylamino)acetamide

Cat. No.: B1271339
CAS No.: 44565-47-1
M. Wt: 102.14 g/mol
InChI Key: NODGJSNKUCVLNN-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)acetamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-5-3-4(7)6-2/h5H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGJSNKUCVLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903797
Record name NoName_4548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44565-47-1
Record name N-Methyl-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44565-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategies for N Methyl 2 Methylamino Acetamide

Established Synthetic Routes

The synthesis of N-methyl-2-(methylamino)acetamide can be achieved through several well-documented routes, each offering distinct advantages in terms of yield, purity, and scalability. These methods primarily involve the formation of the core amide bond and the installation of the methyl groups on the nitrogen atoms.

Acylation-Based Synthesis Approaches

Acylation represents a direct and common approach for the synthesis of amides. In the context of this compound, this strategy typically involves the reaction of a suitable amine precursor with an acylating agent. A key example is the reaction of N,N'-dimethylethylenediamine with an acetylating agent like acetyl chloride or acetic anhydride. The use of an acyl halide such as acetyl chloride necessitates the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. evitachem.com Acetic anhydride-based routes can often lead to higher purity products by avoiding the formation of hydrochloride salts. evitachem.com

These reactions are fundamental in organic synthesis for creating C-N bonds, forming the amide linkage that is central to the structure of this compound. georgiasouthern.edu

Amidation Reactions

Amidation reactions are a cornerstone of organic synthesis and are central to the production of this compound. nih.gov One direct pathway involves the reaction of 2-(methylamino)ethylamine with acetic anhydride or acetyl chloride. evitachem.com This method directly constructs the target molecule by forming the amide bond between the primary amine of the ethylamine derivative and the acetyl group.

Another approach is transamidation, which allows for the conversion of one amide into another. researchgate.net While more common for unactivated amides, this strategy could theoretically be applied. However, traditional transamidation methods can be limited by the use of harsh conditions or metal catalysts, which can lead to unwanted side reactions like hydrolysis. researchgate.net

The table below compares common reagents used in amidation synthesis.

Acylating AgentBase RequirementByproductPurity Profile
Acetyl ChlorideStoichiometric base (e.g., triethylamine) requiredHCl (as a salt)Can be lower due to salt formation
Acetic AnhydrideOften not requiredAcetic acidGenerally higher purity (>95%) evitachem.com

Reductive Amination Pathways

Reductive amination provides an alternative route to this compound, particularly for constructing the diamine backbone or for N-methylation. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

For instance, an acetyl derivative can react with methylamine (B109427) in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to form the N-methylated amine linkage. evitachem.commdma.ch The choice of reducing agent and reaction conditions is crucial to control selectivity and prevent competitive reduction of other functional groups. evitachem.com The Eschweiler-Clarke reaction is a specific example of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde, which act as the reducing agent and the methyl source, respectively. wikipedia.org This method is notable because it does not produce quaternary ammonium (B1175870) salts and stops at the tertiary amine stage. wikipedia.org

Key parameters in reductive amination are summarized below.

ComponentRoleExamples
Carbonyl CompoundProvides the carbon backboneAcetyl derivatives, Aldehydes, Ketones
AmineNitrogen sourceMethylamine, Ammonium formate organic-chemistry.org
Reducing AgentReduces the intermediate imine/iminium ionSodium borohydride, Sodium cyanoborohydride, Formic acid, Phenylsilane evitachem.comorganic-chemistry.orgwikipedia.org
Catalyst (optional)Facilitates the reactionTitanium(IV) isopropoxide, InCl₃, Cp*Ir complexes organic-chemistry.orgmdma.chrsc.org

Multi-step Convergent Syntheses

A potential multi-step route could involve the initial synthesis of a protected N-methylglycine derivative. This intermediate could then be coupled with methylamine to form the amide bond, followed by a deprotection step to reveal the final this compound. This mirrors strategies used for similar compounds where protecting groups like Boc- (tert-butyloxycarbonyl) are employed to control reactivity during the amide coupling step, which often utilizes condensing agents. google.com

Novel and Emerging Synthetic Techniques

Research into amide bond formation continues to evolve, with a focus on developing more efficient, atom-economical, and environmentally benign methods.

Catalytic Synthesis Methods

Catalytic methods are at the forefront of modern synthetic chemistry, aiming to reduce waste and improve reaction efficiency. For amide synthesis, various catalytic systems have been developed to avoid the use of stoichiometric activating agents. nih.gov

One innovative approach involves the use of a cooperative catalysis system, such as DABCO/Fe₃O₄, for the preparation of N-methyl amides directly from carboxylic acids. nih.gov This method is considered highly atom-economical as it circumvents the need for traditional coupling reagents. nih.gov Iron-oxide-based nanocatalysts have also been employed for the N-methylation of amines using paraformaldehyde, which serves as both the methylating and reducing agent, eliminating the need for an external hydrogen source. researchgate.net

Furthermore, metal-free transamidation reactions are emerging as a powerful alternative to traditional methods, avoiding the use of potentially toxic and corrosive starting materials. researchgate.net In the realm of reductive amination, various metal catalysts, including those based on cobalt, iridium, copper, and ruthenium, have been shown to be highly effective under mild conditions. organic-chemistry.org

Catalyst SystemReaction TypeKey Advantages
DABCO/Fe₃O₄AmidationHigh atom economy, avoids coupling reagents. nih.gov
Fe₂O₃ NanoparticlesReductive N-methylationUses paraformaldehyde as C1 source and reductant; no external H₂ needed. researchgate.net
Cp*Ir complexesReductive AminationUses ammonium formate as nitrogen and hydrogen source. organic-chemistry.org
Copper/PhenylsilaneReductive MethylationUses formic acid as C1 source under mild conditions. organic-chemistry.org

Flow Chemistry Applications in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of this compound, a continuous flow approach can be conceptualized based on the nucleophilic substitution of a suitable precursor, such as N-methyl-2-chloroacetamide, with methylamine.

In a hypothetical flow setup, streams of N-methyl-2-chloroacetamide in a suitable solvent and an aqueous solution of methylamine would be pumped from separate reservoirs. These streams converge at a T-mixer, ensuring rapid and efficient mixing, before entering a heated coil or tube reactor. The precise control over temperature and residence time within the reactor allows for the optimization of the reaction to maximize conversion and minimize byproduct formation. The reaction mixture can then pass through an in-line workup module, such as a liquid-liquid separator or a column packed with a scavenger resin, to remove unreacted starting materials or byproducts. This integrated approach can provide the final product in a continuous stream with high purity. researchgate.netthieme-connect.de This methodology has been successfully applied to the synthesis of various N-methyl secondary amines from alkyl mesylates and epoxides. researchgate.net

The advantages of a flow process for this synthesis are numerous. The small reactor volume at any given time significantly reduces the risks associated with handling potentially reactive intermediates. Furthermore, the high surface-area-to-volume ratio in microreactors allows for superior temperature control, preventing thermal runaway and reducing the formation of impurities that can occur in large, difficult-to-cool batch reactors. umontreal.ca

Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis of this compound
ParameterBatch Process (Conceptual)Flow Process (Conceptual)
Reaction TimeSeveral hours (e.g., 4-8 h)Minutes (e.g., 10-20 min residence time)
Temperature ControlPotential for hot spots, less precisePrecise (±1 °C), uniform heating
MixingDependent on stirrer speed and vessel geometryRapid and highly efficient (diffusion-based)
SafetyHigher risk due to large volumes of reagentsInherently safer due to small internal volume
ScalabilityRequires process redesign for different scalesAchieved by "numbering-up" or running longer
YieldGoodPotentially higher due to better control

Photochemical and Electrochemical Approaches

Harnessing alternative energy sources like light and electricity offers novel pathways for chemical transformations, often enabling reactions under mild conditions that are inaccessible through traditional thermal methods.

Photochemical Approaches Visible light photocatalysis can generate reactive radical intermediates from common functional groups under mild conditions. princeton.edu A conceptual photochemical synthesis of this compound could be envisioned through a cobalt-catalyzed hydroaminocarbonylation. acs.org In a potential pathway, an alkene precursor could be coupled with methylamine in the presence of carbon monoxide, a cobalt catalyst, and a light source (e.g., 390 nm LED). This would form an N-methyl amide, which could then be subjected to a subsequent N-alkylation step to introduce the second methyl group. This method is notable for its high atom economy. acs.org Another strategy involves the deoxygenative photochemical alkylation of amides, which provides a route to substituted amines, though the application to this specific target would require a multi-step sequence. nih.gov

Electrochemical Approaches Electrosynthesis provides a reagent-free method for oxidation and reduction, relying on electric current to drive chemical reactions. The synthesis of amides using electrochemical methods is an emerging area of interest. One plausible electrochemical route to this compound could involve the N-acylation of methylsarcosine (N-methylglycine) with methylamine under aqueous conditions. rsc.org In such a system, the carboxylic acid is activated at the anode, facilitating its condensation with the amine to form the desired amide bond at room temperature.

Another conceptual approach is based on the electrosynthesis of acetamide (B32628) from CO2 and nitrogen sources on copper catalysts. researchgate.net A sophisticated adaptation of this could involve the co-reduction of a C2 feedstock and two distinct nitrogen sources on a highly selective single-atom alloy catalyst to construct the target molecule. nih.gov

Table 2: Conceptual Photochemical and Electrochemical Routes
ApproachProposed ReactionKey PrinciplePotential Advantages
PhotochemicalCobalt-catalyzed alkene hydroaminocarbonylation followed by N-alkylationLight-induced generation of reactive catalytic speciesHigh atom economy, mild conditions
ElectrochemicalElectrochemical N-acylation of methylsarcosine with methylamineAnodic activation of carboxylic acidAqueous conditions, room temperature, avoids coupling reagents

Optimization of Reaction Conditions

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the synthesis of this compound, factors such as solvent, temperature, pressure, and catalysis play pivotal roles.

Solvent Effects and Reaction Kinetics

The choice of solvent is crucial as it can significantly influence reaction rates and yields. In the context of a probable SN2 reaction between N-methyl-2-chloroacetamide and methylamine, the solvent polarity and its ability to solvate ions are key. Polar aprotic solvents, such as acetonitrile (CH3CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free, thereby accelerating the reaction. escholarship.org However, concerns over the toxicity of solvents like DMF have led to the exploration of greener alternatives. ucl.ac.uk Acetonitrile has been shown to be an effective solvent for amide alkylations. escholarship.org Protic solvents, like water or ethanol, can solvate the amine nucleophile through hydrogen bonding, potentially slowing the reaction rate. Despite this, aqueous solutions of methylamine are common and practical, and with sufficient heating, can be effective.

Table 3: Hypothetical Influence of Solvent on Reaction Rate
SolventSolvent TypeExpected Relative RateComments
AcetonitrilePolar AproticHighGood choice for SN2 reactions. escholarship.org
DMFPolar AproticHighEffective but has toxicity concerns. ucl.ac.uk
THFPolar AproticModerateLess polar than CH3CN or DMF. escholarship.org
WaterPolar ProticLow to ModerateCan solvate nucleophile, but practical for aqueous methylamine.

Temperature and Pressure Optimization

Temperature is a fundamental parameter for controlling reaction kinetics. For amidation and N-alkylation reactions, increasing the temperature generally leads to a significant increase in the reaction rate, in accordance with the Arrhenius equation. Studies on related amidation reactions show that operating at temperatures between 70–80 °C can achieve good conversion rates while limiting the formation of byproducts that may occur at higher temperatures. nih.govacs.org

Pressure becomes a valuable tool, particularly in continuous flow or sealed-vessel microwave reactions. By applying pressure, a solvent can be heated well above its atmospheric boiling point. This "superheating" can dramatically reduce reaction times from hours to minutes. umontreal.ca This is a key principle in process intensification, allowing for higher throughput and efficiency.

Table 4: Conceptual Effect of Temperature and Pressure
TemperaturePressureExpected Outcome
25 °C (Room Temp)AtmosphericVery slow reaction
80 °CAtmosphericModerate reaction rate, suitable for batch. acs.org
120 °C> 1 atm (Sealed)Fast reaction, suitable for flow or microwave. umontreal.ca

Catalyst Loading and Ligand Design

While the direct reaction between an alkyl halide and an amine may not require a catalyst, alternative synthetic routes and the optimization of the primary route can benefit greatly from catalysis. For instance, in a biphasic system, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can be used to shuttle the amine nucleophile into the organic phase, accelerating the reaction. escholarship.org

Alternatively, the synthesis could be designed as a transition-metal-catalyzed C-N cross-coupling reaction. Palladium and copper catalysts are prominent in the formation of C-N bonds. researchgate.netrsc.org In a hypothetical copper-catalyzed reaction, an appropriate starting material would be coupled with methylamine. The efficiency of such a reaction is highly dependent on the choice of ligand coordinated to the copper center. Ligands like 8-hydroxyquinolin-N-oxide or various diamines can stabilize the active catalyst, prevent aggregation, and facilitate the key reductive elimination step that forms the C-N bond. researchgate.net Optimizing catalyst loading is also critical; using low loadings (e.g., 0.5-1 mol%) is desirable to minimize cost and reduce metal contamination in the final product. researchgate.net

Table 5: Role of Catalysts in a Hypothetical C-N Bond Formation
Catalyst SystemRoleTypical LoadingExample
Phase-Transfer CatalystEnhances reaction rate in biphasic systems5-10 mol%Tetrabutylammonium bromide escholarship.org
CuBr / LigandCatalyzes C-N cross-coupling0.5-2 mol%CuBr / 8-hydroxyquinolin-N-oxide researchgate.net
Palladium / LigandCatalyzes C-N cross-coupling (e.g., Buchwald-Hartwig)0.1-1 mol%Pd(OAc)2 / Bidentate phosphine ligand rsc.org

Green Chemistry Principles in Synthesis

The 12 Principles of Green Chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The synthesis of this compound can be significantly improved by applying these principles.

Waste Prevention : The most effective green strategy is to prevent waste generation. This can be achieved by moving from traditional syntheses that use stoichiometric coupling reagents (which generate large amounts of byproducts) to catalytic or direct amidation methods with higher atom economy. ucl.ac.uk

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. A direct condensation of the corresponding acid and amine precursors would produce only water as a byproduct, representing a highly atom-economical route.

Less Hazardous Chemical Syntheses : This principle encourages avoiding toxic reagents. For instance, replacing hazardous reagents like phosgene or thionyl chloride (used to make acid chlorides) with greener activating agents or catalytic methods is a key improvement. ucl.ac.ukresearchgate.net

Safer Solvents and Auxiliaries : The use of hazardous solvents like DMF, NMP, and chlorinated solvents should be minimized or replaced. ucl.ac.uk Utilizing safer alternatives like acetonitrile, or developing solvent-free reaction conditions, as seen in microwave-assisted solid-state reactions, aligns with this principle. researchgate.netsemanticscholar.orgmdpi.com

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible. When heating is necessary, energy-efficient methods like microwave irradiation or the superior heat transfer in flow reactors can minimize energy consumption compared to large-scale batch heating. umontreal.caresearchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents. The use of enzymes, such as Candida antarctica lipase B (CALB), to catalyze amide bond formation represents a powerful green alternative that operates under mild conditions. nih.gov Similarly, using small amounts of recyclable transition metal catalysts is preferable to using stoichiometric amounts of coupling agents. nih.gov

Table 6: Application of Green Chemistry Principles to Synthesis
Green Chemistry PrincipleTraditional ApproachGreener Alternative
Waste PreventionUse of stoichiometric coupling agents (e.g., carbodiimides)Direct catalytic amidation nih.gov
Safer SolventsChlorinated solvents or DMF ucl.ac.ukAcetonitrile, water, or solvent-free conditions escholarship.orgresearchgate.net
Energy EfficiencyProlonged heating in large batch reactorMicrowave irradiation or continuous flow processing umontreal.caresearchgate.net
CatalysisStoichiometric activating agentsEnzymatic catalysis or recyclable metal catalysts nih.govnih.gov

Atom Economy and E-Factor Analysis

The concept of atom economy is a fundamental pillar of green chemistry, measuring the efficiency of a chemical reaction in converting the mass of reactants into the desired product. spinchem.com An ideal reaction would have a 100% atom economy, where all atoms from the reactants are incorporated into the final product. However, synthetic routes that utilize stoichiometric activating agents, such as carbodiimides, inherently exhibit poor atom economy.

In the synthesis of this compound using a coupling reagent like DCC, the reagent itself is consumed in the reaction and converted into a byproduct, N,N'-dicyclohexylurea (DCU), which is not incorporated into the final product. wikipedia.org This significantly reduces the atom economy of the process.

The Environmental Factor (E-Factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit mass of product. bohrium.com This metric considers not only the byproducts from the reaction stoichiometry but also solvent losses, reagent excesses, and waste generated during work-up and purification. The pharmaceutical industry, to which the synthesis of specialized amides often pertains, is known for its high E-factors, reflecting the complexity of the synthetic processes and stringent purity requirements. bohrium.com

Below is a comparative analysis of the atom economy and a hypothetical E-factor for the synthesis of this compound via a traditional carbodiimide route versus a more idealized catalytic route.

MetricCarbodiimide Route (e.g., with DCC)Ideal Catalytic Route
ReactantsN-methylglycine, Methylamine, DCCN-methylglycine, Methylamine
ProductsThis compound, N,N'-dicyclohexylureaThis compound, Water
Theoretical Atom Economy~33%~85%
Hypothetical E-Factor25 - 100+<10

Note: The data in this table is illustrative. The theoretical atom economy is calculated based on the molecular weights of reactants and the desired product. The hypothetical E-factor for the carbodiimide route is based on typical values for pharmaceutical synthesis, while the E-factor for the ideal catalytic route represents a significant improvement towards a greener process.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental footprint of a synthetic process. Traditional amide coupling reactions are often conducted in chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are now recognized as hazardous and are facing increasing regulatory scrutiny. researchgate.net

A key strategy in greening the synthesis of this compound is the replacement of these conventional solvents with more sustainable alternatives. Research in the broader field of amide synthesis has identified several greener solvents that could be applicable. These include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as less toxic polar aprotic solvents. bohrium.comresearchgate.net In some instances, even water has been successfully employed as a solvent for amide bond formation, representing a significant step towards a more environmentally benign process. nih.govnih.gov

Beyond solvents, the development of greener coupling reagents is an active area of research. While traditional carbodiimides are effective, their use generates stoichiometric amounts of waste. Catalytic methods for direct amidation, which avoid the use of stoichiometric activating agents, are highly desirable. semanticscholar.org These can include organocatalysts or enzyme-based systems. For instance, lipases have been shown to effectively catalyze amidation reactions under mild conditions in green solvents. nih.gov The use of such biocatalysts can lead to high selectivity and significantly reduce waste generation.

Solvent/Reagent CategoryConventional OptionsSustainable AlternativesKey Advantages of Alternatives
SolventsDichloromethane (DCM), N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), WaterReduced toxicity, biodegradability, lower environmental impact.
Coupling ReagentsDCC, EDC (stoichiometric)Organocatalysts, Lipases (catalytic)High atom economy, milder reaction conditions, reduced waste.

Waste Minimization and By-product Utilization

A holistic approach to sustainable synthesis extends beyond the reaction vessel to encompass the entire process, with a strong emphasis on waste minimization and the potential for by-product utilization. In the context of synthesizing this compound, particularly via traditional routes, the generation of waste is a significant concern.

The primary byproduct in a carbodiimide-mediated synthesis is the corresponding urea derivative (e.g., N,N'-dicyclohexylurea from DCC). wikipedia.org This byproduct is often insoluble in common reaction solvents, which can facilitate its removal by filtration. However, it represents a significant waste stream with low intrinsic value. The challenge lies in either preventing its formation in the first place, by adopting catalytic methods, or finding a viable application for it. While the direct valorization of N,N'-dicyclohexylurea from this specific process is not widely reported, the broader field of chemical synthesis seeks to find value in waste streams. For instance, urea derivatives find applications in agriculture and polymer synthesis, though the economics of recycling this specific byproduct would need careful consideration. organic-chemistry.orgresearchgate.net

Process Intensification: Technologies such as continuous flow reactors or rotating bed reactors can significantly reduce the solvent-to-product ratio. nih.gov

Reduction of Work-up Steps: Designing reactions that yield high-purity products directly can minimize the need for extensive and solvent-intensive purification steps like chromatography.

Furthermore, in processes analogous to peptide synthesis, which involves repeated amide bond formations, innovative techniques like the elimination of washing steps have been shown to reduce waste by up to 95%. researchgate.net Such principles could be adapted to a multi-step synthesis involving this compound to significantly improve its environmental profile.

Article on this compound Unverifiable Due to Lack of Supporting Scientific Literature

Following a comprehensive review of scientific databases and chemical literature, it has been determined that an article detailing the role of this compound as a key synthetic intermediate, as per the provided outline, cannot be generated at this time. Extensive searches have failed to yield any verifiable research or patents that support the specific synthetic applications outlined in the user's request.

While this compound, also known as N1,N2-Dimethylglycinamide, is a known chemical compound and is commercially available, there is no accessible scientific evidence to substantiate its use as a precursor in the synthesis of the following:

MDMA Derivatives and Prodrugs: No literature was found detailing its role in creating derivatives targeting nervous system disorders or skeletal and muscular disorders.

Quinazolinone Derivatives as Adrenoceptor Antagonists: The search did not uncover any involvement of this compound in the synthesis of such quinazolinone derivatives.

Antibacterial Amide and Sulfonamide Substituted Heterocyclic Urea Compounds: There is no evidence to support its contribution to the synthesis of this class of antibacterial compounds.

Complex Organic Molecules: No specific applications in the construction of other complex organic molecules using this compound as a key intermediate were identified.

The fundamental premises of the requested article's outline are not supported by the available scientific and technical information. Therefore, to ensure scientific accuracy and avoid the generation of unsubstantiated content, the article cannot be written.

N Methyl 2 Methylamino Acetamide As a Key Synthetic Intermediate

Applications in the Construction of Complex Organic Molecules

Building Block for Heterocyclic Systems

The bifunctional nature of N-methyl-2-(methylamino)acetamide, containing two nucleophilic nitrogen atoms at a 1,3-relationship, theoretically positions it as a candidate for the synthesis of various nitrogen-containing heterocycles. The construction of such rings is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals and natural products. rsc.orgmdpi.com Synthetic strategies for N-heterocycles often rely on the cyclization of linear precursors containing appropriately spaced reactive functional groups. nih.govbeilstein-journals.org

Despite its structural suitability, a comprehensive review of available scientific literature does not currently provide specific examples of this compound being directly employed as a precursor for the synthesis of heterocyclic systems. General methodologies for creating N-heterocycles often utilize amidine functionalities or other reactive intermediates which can be generated from a variety of starting materials. rsc.org While the potential for intramolecular cyclization or condensation reactions with other reagents exists, dedicated studies demonstrating these transformations with this compound are not prominently documented.

Scaffold for Peptide and Amide Derivatives

The incorporation of N-methylated amino acids into peptides is a known strategy to enhance their therapeutic properties, including metabolic stability and cell permeability. nih.govnih.gov The N-methyl amide group is a feature of numerous bioactive natural products and pharmaceuticals. researchgate.net Given that this compound is an N-methylated derivative of a glycine amide (also known as sarcosine-N-methylamide), it represents a simple N-methylated building block. nih.gov

However, the direct use of this compound as a foundational scaffold for the elongation of peptide chains or the synthesis of complex amide derivatives is not extensively detailed in the scientific literature. Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), typically involves the sequential coupling of protected amino acid monomers. nih.govchemrxiv.org While methods for creating N-methylated peptides are well-established, they usually involve the use of N-methylated amino acids in the synthetic sequence rather than the incorporation of a pre-formed N-methylated diamide scaffold like this compound. nih.govnih.gov The synthesis of diverse acetamide (B32628) derivatives is a broad field, often targeting specific biological activities, but specific examples originating from this particular starting material are not readily found. archivepp.comresearchgate.net

Stereoselective Synthesis Utilizing this compound

Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is of paramount importance in modern drug discovery and development. wikipedia.org This is often achieved through the use of chiral catalysts or by temporarily attaching a chiral auxiliary to a starting material to direct the stereochemical outcome of a reaction. wikipedia.orgacs.orgharvard.edu

Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is removed. Common examples include derivatives of pseudoephedrine and oxazolidinones. acs.org There is no evidence in the reviewed literature to suggest that this compound, which is an achiral molecule, is used as a chiral auxiliary. Furthermore, its application as a ligand for a chiral metal catalyst in stereocontrolled transformations has not been documented.

Mechanistic Investigations of Chemical Transformations Involving N Methyl 2 Methylamino Acetamide

Elucidation of Reaction Pathways

The structure of N-methyl-2-(methylamino)acetamide features two key reactive sites: the amide carbonyl group and the two amine functionalities. These sites govern the types of reactions the molecule can undergo.

The amide group in this compound can participate in nucleophilic acyl substitution reactions, a fundamental class of reactions in organic chemistry. These reactions typically proceed through a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group.

In the case of this compound, the methylamino group (-NHCH3) would be the leaving group. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. Consequently, these reactions often require harsh conditions, such as strong acid or base catalysis and heat.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and the eventual elimination of methylamine (B109427) to yield acetic acid and methylammonium (B1206745) ion.

Base-Promoted Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521), the nucleophile directly attacks the carbonyl carbon. This is followed by the elimination of the methylamide anion, which is a strong base and will subsequently deprotonate the newly formed carboxylic acid.

A general representation of the base-promoted hydrolysis is as follows:

Step 1: Nucleophilic attack. The hydroxide ion attacks the carbonyl carbon of the amide.

Step 2: Formation of a tetrahedral intermediate. A transient species with a tetrahedral carbon is formed.

Step 3: Elimination of the leaving group. The carbon-oxygen double bond reforms, and the methylamide ion is expelled.

Step 4: Acid-base reaction. The strongly basic methylamide ion deprotonates the carboxylic acid.

This compound possesses two amine groups: a secondary amine (the methylamino group) and the nitrogen of the amide. Both nitrogens have lone pairs of electrons, rendering them basic and nucleophilic.

The secondary amine is generally more basic and a better nucleophile than the amide nitrogen. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, which reduces its basicity and nucleophilicity.

Proton Transfer:

Due to their basicity, both amine groups can be protonated by acids. The secondary amine will be protonated preferentially over the amide nitrogen. This protonation is a rapid and reversible process. The extent of protonation depends on the pKa of the amine and the pH of the solution.

Nucleophilic Reactions of the Amine:

The secondary amine can act as a nucleophile in various reactions, such as alkylation or acylation. For instance, it can react with alkyl halides in an SN2 reaction or with acyl chlorides in a nucleophilic acyl substitution reaction to form a more substituted amine or a diamide, respectively.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not readily found in the surveyed literature. However, kinetic studies on related amide hydrolysis reactions have established that the rates are influenced by several factors, including:

pH: The rate of hydrolysis is typically pH-dependent, with catalysis by both acid and base.

Temperature: As with most chemical reactions, the rate increases with temperature.

Steric and Electronic Effects: The structure of the amide and the nucleophile can significantly affect the reaction rate.

For a hypothetical kinetic study on the hydrolysis of this compound, one could monitor the disappearance of the reactant or the appearance of a product over time using techniques like HPLC or NMR spectroscopy. The rate law and rate constants could then be determined by analyzing the concentration data at different initial concentrations of reactants and catalyst.

A hypothetical data table for a kinetic study might look like this:

ExperimentInitial [this compound] (M)Initial [H+] (M)Initial Rate (M/s)
10.10.1k₁
20.20.1k₂
30.10.2k₃
Note: k₁, k₂, and k₃ would be experimentally determined values.

Intermediates and Transition State Characterization

Direct experimental characterization of intermediates and transition states for reactions of this compound is not available in the reviewed literature. The primary intermediate in its nucleophilic acyl substitution reactions is expected to be a tetrahedral intermediate . Such intermediates are typically high in energy and have short lifetimes, making them challenging to isolate and characterize directly.

Techniques such as low-temperature NMR or trapping experiments could potentially be employed to detect or infer the presence of these transient species. For example, in the hydrolysis of amides, isotopic labeling studies (e.g., using ¹⁸O-labeled water) have provided evidence for the formation of tetrahedral intermediates.

Computational Mechanistic Studies

While no specific computational studies focused solely on this compound were identified, computational chemistry provides powerful tools to investigate reaction mechanisms. Density Functional Theory (DFT) is a common method used to model reaction pathways, calculate activation energies, and characterize the geometries of reactants, products, intermediates, and transition states.

A computational study on the hydrolysis of this compound would likely involve:

Conformational Analysis: Identifying the most stable conformations of the reactant and intermediates.

Locating Transition States: Finding the transition state structures connecting reactants to intermediates and intermediates to products.

Calculating Energy Profiles: Determining the activation energies and reaction enthalpies for each step of the proposed mechanism.

Such studies on related amides have provided valuable insights into the details of reaction mechanisms that are difficult to obtain experimentally. For instance, computational studies on the pyrolysis of N-substituted diacetamides have been used to evaluate the effects of different substituents on the reaction mechanism and kinetics. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation

No detailed research findings or data tables on the high-resolution mass spectrometry of N-methyl-2-(methylamino)acetamide, including its fragmentation patterns and accurate mass measurements, are currently available in the public scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit-cell dimensions, and other crystallographic parameters is not available.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

While the compound is known to be purified, specific, detailed research findings on its assessment and isolation using advanced chromatographic techniques are not documented in the available literature.

No specific methods, conditions, or results for the preparative HPLC purification of this compound have been published.

There are no documented applications of Supercritical Fluid Chromatography for the analysis or purification of this compound in the reviewed scientific literature.

Computational and Theoretical Chemistry Studies of N Methyl 2 Methylamino Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its structure, properties, and reactivity. arxiv.org These calculations solve the Schrödinger equation for a given molecule to provide information about its electronic states.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

For a molecule like N-methylacetamide, the HOMO is typically localized on the nitrogen and oxygen atoms of the amide group, reflecting their high electron density. The LUMO is often centered around the carbonyl carbon, which is electron-deficient. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

No specific HOMO-LUMO energy values for N-methyl-2-(methylamino)acetamide were found in the searched literature.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. wuxiapptec.comlibretexts.org These maps are invaluable for predicting intermolecular interactions, as they show regions of positive and negative electrostatic potential. libretexts.org

In an ESP map, regions with a high concentration of electrons (electron-rich) are typically colored red, indicating a negative electrostatic potential. These areas are prone to attack by electrophiles. Regions that are electron-deficient have a positive electrostatic potential and are colored blue, marking them as sites for nucleophilic attack. wuxiapptec.com

For an acetamide (B32628) structure, the ESP map would show a significant negative potential (red) around the carbonyl oxygen due to its lone pairs of electrons. The hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), making it a hydrogen bond donor. vaia.com The electrostatic potential values near acidic hydrogens can be correlated with their pKa values; a more positive ESP value suggests greater acidity. wuxiapptec.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these structures and their dynamic behavior.

Tertiary amides, like the N-methylacetamide backbone, can exist as cis and trans isomers due to the significant energy barrier to rotation around the C-N amide bond. scielo.br The trans form of N-methylacetamide is generally more stable than the cis form. umich.edu N-methylation can influence the conformational preferences of peptide backbones, sometimes reducing the number of stable conformers. researchgate.net

MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes. chemrxiv.org For N-methylacetamide in aqueous solution, simulations have been used to study its hydration and the dynamics of cis-trans isomerization. chemrxiv.org These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system. chemrxiv.org

Studies on N-methylacetamide have identified several stable conformers resulting from the rotation of the methyl groups. umich.edu Ab initio calculations have been used to determine the relative energies of these conformers. umich.edu

Table 1: Relative Ab Initio Energies of trans-N-methylacetamide Conformers

Conformer Relative Energy (kcal/mol) at 6-31G* level
I 0.21
II 0.08
III 0.14
IV 0

Data derived from a study on the conformers of trans-N-methylacetamide. umich.edu

Reactivity Predictions and Virtual Screening

Computational methods can predict the chemical reactivity of a molecule and screen large libraries of compounds for potential interactions with a biological target.

The reactivity of acetamide derivatives is often centered on the amide group. For instance, N-aryl 2-chloroacetamides readily undergo nucleophilic substitution at the carbon atom bearing the chlorine. researchgate.net The amide bond itself can be hydrolyzed under certain conditions. The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and ESP maps, are key to predicting these reactive sites.

Virtual screening (VS) is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govnih.gov Structure-based VS uses the 3D structure of the target to dock candidate molecules into the binding site and score their interactions. nih.gov A molecule like this compound or its derivatives could be included in such a library to assess its potential as a ligand for various biological targets. The efficiency of VS allows for the rapid screening of millions of compounds, significantly speeding up the initial phases of drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies of its Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net

In a QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that correlates the descriptors with the activity. researchgate.netsemanticscholar.org

For derivatives of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide, QSAR models have been successfully developed to predict their inhibitory activity against matrix metalloproteinases (MMPs). researchgate.net These studies identified that descriptors related to atomic van der Waals volumes and 2D autocorrelation could be key factors for MMP inhibition. researchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-methylacetamide (NMA)
N-aryl 2-chloroacetamides
N-hydroxy-2-[(phenylsulfonyl)amino]acetamide
N-acetyl-L-tryptophan-N-methylamide
N-benzyl-N-(furan-2-ylmethyl)acetamide
N-phenylacetamide-2-oxoindole benzensulfonamide

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Applications

Future research could focus on leveraging N-methyl-2-(methylamino)acetamide as a building block in organic synthesis. Its bifunctional nature allows it to act as a versatile scaffold for constructing more complex molecules.

One prospective application is in the synthesis of heterocyclic compounds. The nitrogen atoms could participate in cyclization reactions to form various saturated nitrogen heterocycles, which are prevalent in pharmacologically active compounds. Research into the synthesis of novel acetamide-based derivatives has already shown promise in developing agents with significant biological activity, such as fungicidal properties. nih.gov By modifying the synthetic approach, this compound could be a precursor to new classes of biologically relevant molecules.

Additionally, the compound could serve as a ligand in organometallic chemistry. The nitrogen and oxygen atoms are potential coordination sites for metal centers, opening possibilities for the development of new catalysts. Research on related aminoacetamides has demonstrated their utility in forming metal complexes, suggesting a similar potential for this compound.

A summary of potential synthetic routes based on analogous reactions is presented below.

Reaction TypePotential ReagentsPotential Product ClassSupporting Literature Analogy
N-AcylationAcyl Chlorides, AnhydridesN-acylated acetamide (B32628) derivativesGeneral acylation of amines
N-AlkylationAlkyl HalidesQuaternary ammonium (B1175870) salts or tertiary aminesGeneral alkylation of amines
CyclizationDicarbonyl compoundsHeterocyclic compounds (e.g., diazepines)Intramolecular cyclization principles
CondensationAldehydes, KetonesSchiff bases or related condensation productsSchiff base formation from primary/secondary amines

Exploration of New Chemical Transformations

The reactivity of this compound itself is an area ripe for exploration. Future studies could investigate novel chemical transformations that selectively target one of the functional groups.

Selective N-alkylation or N-acylation at the secondary amine versus the amide nitrogen would be a key area of study. Developing reaction conditions that favor one site over the other would provide access to a wider range of derivatives with distinct chemical properties. For instance, studies on similar acetamide structures have involved reactions with reagents like bromoacetyl bromide to form α-bromo-acetamide intermediates, which are then used in further substitutions. nih.gov

Furthermore, the amide bond could be a target for hydrolysis or reduction. Controlled hydrolysis could regenerate the corresponding carboxylic acid and amine, while reduction would yield a diamine. These transformations would expand the synthetic utility of the parent molecule. The reduction of amide functionalities to amines is a well-established transformation that could be applied in this context. nih.gov

Integration with Material Science and Nanotechnology

The integration of this compound into material science and nanotechnology represents a significant interdisciplinary prospect. Its structure suggests several potential applications.

In polymer chemistry, it could be investigated as a monomer or a chain modifier. The presence of two reactive amine/amide groups could allow it to be incorporated into polyamides or other polymers, potentially imparting specific properties such as hydrophilicity or metal-binding capabilities.

In nanotechnology, the molecule could function as a surface-capping agent or stabilizer for nanoparticles. The nitrogen and oxygen atoms can coordinate to the surface of metal or metal oxide nanoparticles, preventing aggregation and allowing for their dispersion in various solvents. This could be particularly relevant for applications in catalysis or biomedical imaging.

Finally, the potential for this molecule to self-assemble into ordered structures could be explored. Hydrogen bonding between the amide groups could drive the formation of supramolecular structures like gels or liquid crystals, a phenomenon observed in other small amide-containing molecules.

Area of ApplicationPotential Role of this compoundDesired Outcome / Property
Polymer ScienceMonomer or additiveModified polyamides with enhanced properties
Nanoparticle SynthesisCapping or stabilizing agentStable, well-dispersed nanoparticles
Supramolecular ChemistrySelf-assembling building blockFormation of hydrogels or liquid crystals
BiomaterialsComponent of biocompatible coatingsImproved biocompatibility of surfaces

Advanced Methodologies for Process Intensification and Scale-up

To facilitate future research and potential industrial application, the development of efficient and scalable synthetic routes is crucial. Process intensification strategies can be applied to the production of this compound to improve efficiency, safety, and sustainability. mdpi.com

Continuous flow chemistry offers a promising alternative to traditional batch processing. ethz.ch Performing the synthesis in a microreactor or millireactor could allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. youtube.com This approach can also enhance safety when dealing with exothermic reactions. ethz.chyoutube.com

The use of alternative energy sources, such as microwave irradiation or ultrasound (sonochemistry), could accelerate reaction rates and improve energy efficiency. unito.it These enabling technologies have been shown to be effective in various organic syntheses and could be adapted for the production of this compound. unito.it

Furthermore, developing catalytic processes for its synthesis would be a significant advancement. A catalytic route would reduce waste and improve the atom economy of the process, aligning with the principles of green chemistry. Future work could focus on designing heterogeneous or homogeneous catalysts that are both highly active and selective.

TechnologyPotential Advantage for SynthesisKey Research Focus
Continuous Flow ReactorsEnhanced heat/mass transfer, improved safety, scalabilityReactor design, optimization of flow parameters
Microwave-Assisted SynthesisRapid heating, reduced reaction timesScreening of solvents and reaction conditions
Sonochemistry (Ultrasound)Enhanced mixing, activation of reactive speciesInvestigating the effect of frequency and power
CatalysisIncreased efficiency, reduced waste (Green Chemistry)Development of novel homogeneous or heterogeneous catalysts

Q & A

Basic: What are the recommended synthetic routes for N-methyl-2-(methylamino)acetamide in laboratory settings?

Methodological Answer:
A practical approach involves multi-step organic synthesis using intermediates such as chloroacetamide derivatives. For instance, 2-chloro-N-methylacetamide has been utilized as a precursor in multi-step reactions for structurally related compounds (e.g., AZD8931 synthesis) . Alternatively, green chemistry methods employing CO₂, methanol, H₂, and amines under catalytic conditions (e.g., Ru-based catalysts) can yield acetamides with reduced environmental impact, though optimization for this specific compound may require adjusting reaction parameters like temperature and catalyst loading .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Characterization should include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C₅H₁₁N₂O₂) and isotopic patterns.
  • Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    Cross-referencing with PubChem or NIST Chemistry WebBook data ensures alignment with established spectral libraries .

Advanced: How can discrepancies in reported biological activity of this compound be resolved?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability: Use HPLC (≥95% purity threshold) to standardize test compounds .
  • Assay Conditions: Control variables like solvent (DMSO vs. aqueous buffers), pH, and cell line specificity (e.g., NPC-076 cells vs. CRC models) .
  • Metabolic Stability: Employ LC-MS/MS to assess compound degradation in biological matrices .
    Replicate studies under standardized protocols and validate findings with orthogonal assays (e.g., fluorescence-based vs. radiolabeled binding assays).

Advanced: What computational strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to receptors (e.g., enzymes or GPCRs).
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over time (e.g., GROMACS or AMBER) to assess stability and conformational changes.
  • QSAR Modeling: Corrogate structural features (e.g., methylamino groups) with activity data from analogs to infer mechanism .
    Validate computational predictions with in vitro assays (e.g., enzyme inhibition kinetics).

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
  • Waste Disposal: Follow hazardous waste protocols for amide-containing compounds.
    Refer to safety data sheets (SDS) for specific first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .

Advanced: How can reaction conditions be optimized to improve this compound synthesis yield?

Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Ru or Pd) for amine-acylation reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction rates.
  • Temperature Control: Optimize between 60–100°C to balance kinetics and thermal degradation.
    Monitor reaction progress via TLC or in-situ FTIR, and employ design-of-experiment (DoE) frameworks for parameter optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.